molecular formula C14H9F3O2 B1302228 4-Methoxy-3,3',5'-trifluorobenzophenone CAS No. 844885-14-9

4-Methoxy-3,3',5'-trifluorobenzophenone

Cat. No.: B1302228
CAS No.: 844885-14-9
M. Wt: 266.21 g/mol
InChI Key: QZTIIIKKCVATRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3,3’,5’-trifluorobenzophenone typically involves the reaction of 4-methoxybenzoyl chloride with 3,3’,5’-trifluorobenzene under specific conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) in an anhydrous solvent like dichloromethane (CH2Cl2). The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 4-Methoxy-3,3’,5’-trifluorobenzophenone may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound under controlled conditions, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3,3’,5’-trifluorobenzophenone can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the benzophenone structure can be reduced to form a secondary alcohol.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxy-3,3’,5’-trifluorobenzophenone oxide.

    Reduction: Formation of 4-methoxy-3,3’,5’-trifluorobenzhydrol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3,3’,5’-trifluorobenzophenone is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3,3’,5’-trifluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3,3’,5’-trifluorobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and trifluoromethyl groups makes it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

(3,5-difluorophenyl)-(3-fluoro-4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c1-19-13-3-2-8(6-12(13)17)14(18)9-4-10(15)7-11(16)5-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTIIIKKCVATRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374894
Record name 4-Methoxy-3,3',5'-trifluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-14-9
Record name 4-Methoxy-3,3',5'-trifluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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